N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and benzo[c][1,2,5]thiadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene and benzo[c][1,2,5]thiadiazole rings suggests potential electronic properties that could be useful in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol with nitrous acid, to form the benzo[c][1,2,5]thiadiazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzo[c][1,2,5]thiadiazole derivative with an appropriate acyl chloride or anhydride.
Attachment of the Thiophene-2-yl Ethyl Group: This step involves the alkylation of the amide nitrogen with a thiophene-2-yl ethyl halide under basic conditions.
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole ring can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of electronic properties is beneficial.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiophene and benzo[c][1,2,5]thiadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-cyclopropyl-N-(2-(pyridin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its furan or pyridine analogs. This uniqueness can be leveraged in applications requiring specific electronic characteristics, such as in organic electronics.
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Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(11-3-6-14-15(10-11)18-22-17-14)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHBMBJGWTSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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